molecular formula C11H12O3 B11760160 Methyl 5-acetyl-2-methylbenzoate

Methyl 5-acetyl-2-methylbenzoate

Cat. No.: B11760160
M. Wt: 192.21 g/mol
InChI Key: YSSOATPULWBAAF-UHFFFAOYSA-N
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Description

Methyl 5-acetyl-2-methylbenzoate is an organic compound with the molecular formula C11H12O3. It is a derivative of benzoic acid, specifically a methyl ester of 5-acetyl-2-methylbenzoic acid. This compound is known for its aromatic properties and is used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-acetyl-2-methylbenzoate can be synthesized through the esterification of 5-acetyl-2-methylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid . The reaction typically involves refluxing the reactants to achieve the desired esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-acetyl-2-methylbenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst can facilitate substitution reactions.

Major Products Formed

    Oxidation: 5-acetyl-2-methylbenzoic acid.

    Reduction: 5-(hydroxymethyl)-2-methylbenzoate.

    Substitution: Various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

Methyl 5-acetyl-2-methylbenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 5-acetyl-2-methylbenzoate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new chemical bonds. The aromatic ring and ester functional group play crucial roles in its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

    Methyl benzoate: A simpler ester of benzoic acid, lacking the acetyl and methyl substituents.

    Ethyl 5-acetyl-2-methylbenzoate: Similar structure but with an ethyl ester instead of a methyl ester.

    5-acetyl-2-methylbenzoic acid: The corresponding carboxylic acid without the ester group.

Uniqueness

Methyl 5-acetyl-2-methylbenzoate is unique due to the presence of both acetyl and methyl groups on the aromatic ring, which influence its chemical properties and reactivity. These substituents can affect the compound’s stability, solubility, and interactions with other molecules, making it distinct from other benzoate derivatives .

Properties

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

methyl 5-acetyl-2-methylbenzoate

InChI

InChI=1S/C11H12O3/c1-7-4-5-9(8(2)12)6-10(7)11(13)14-3/h4-6H,1-3H3

InChI Key

YSSOATPULWBAAF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C)C(=O)OC

Origin of Product

United States

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